molecular formula C21H26N2OS B12600242 N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

Cat. No.: B12600242
M. Wt: 354.5 g/mol
InChI Key: MEUOXUXEFOEFSQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a phenanthridinyl moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenanthridinyl Moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under controlled conditions to introduce the sulfanyl functionality.

    Attachment of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides or similar reagents.

    Formation of the Acetamide Linkage: This step involves amidation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenanthridinyl moiety can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenanthridinyl derivatives.

    Substitution: Substituted phenanthridinyl compounds.

Scientific Research Applications

N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The phenanthridinyl moiety can intercalate with DNA, potentially affecting gene expression. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The cyclopentyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-[(7,8,9,10-tetrahydro-8-methyl-6-phenanthridinyl)thio]acetamide
  • N-Cyclopentyl-2-[(3R,6aS,8S,10aS)-3-hydroxy-1-methyldecahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide

Uniqueness

N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydrophenanthridin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H26N2OS/c1-14-10-11-16-17-8-4-5-9-19(17)23-21(18(16)12-14)25-13-20(24)22-15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,22,24)

InChI Key

MEUOXUXEFOEFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC3=CC=CC=C23)SCC(=O)NC4CCCC4

Origin of Product

United States

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